Technical Documentation Center

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
  • CAS: 854357-37-2

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

In-Depth Technical Guide: 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid as a Targeted Covalent Warhead Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid as a Targeted Covalent Warhead

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to target shallow binding pockets. Among the emerging classes of electrophilic warheads, saccharin derivatives—specifically 3-substituted 1,1-dioxo-1,2-benzothiazoles—have demonstrated exceptional utility in targeting nucleophilic lysine and cysteine residues[1][2].

This whitepaper provides an authoritative analysis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2). By replacing traditional leaving groups with a sulfanylacetic acid moiety, this compound offers a tunable, highly specific electrophilic center ideal for mapping enzyme active sites and developing irreversible inhibitors[1][3].

Chemical Identity and Physical Properties

Understanding the physicochemical baseline of this compound is critical for assay design, particularly regarding its aqueous solubility and electrophilic stability.

Table 1: Chemical and Physical Properties

Property Value
IUPAC Name 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
CAS Registry Number 854357-37-2[3][4]
Molecular Formula C9H7NO4S2[3][5]
Monoisotopic Mass 256.98166 Da[5]
Warhead Class Pseudo-saccharin / 3-Sulfanyl-1,2-benzisothiazole 1,1-dioxide

| Primary Target Residues | Lysine ( ϵ -amino), Cysteine (thiolate)[1][2] | | Leaving Group | Mercaptoacetic acid (Thioglycolic acid) | | Net Mass Shift (Adduct) | +165.0 Da (Addition of C7H4NO2S) |

Structural Biology & Mechanism of Action (MoA)

The core mechanism of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid relies on an addition-elimination reaction. The 1,1-dioxo-1,2-benzothiazole ring acts as an electron-deficient scaffold. When a deprotonated nucleophile (such as the ϵ -amino group of a conserved active-site lysine) attacks the C3 position of the benzothiazole ring, a tetrahedral intermediate is formed[1].

This intermediate rapidly collapses, ejecting the sulfanylacetic acid leaving group. The result is a stable 3-amino-1,2-benzothiazole 1,1-dioxide covalent adduct that sterically occludes the enzyme's active site, permanently preventing substrate or cofactor binding (e.g., blocking ADP/ATP in pyruvate kinase)[1][6].

MoA I 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl) sulfanyl]acetic acid (Electrophile) TI Addition Intermediate (C3-Tetrahedral) I->TI Nucleophilic Attack E Target Protein (e.g., Lys335 / Cys) E->TI CA Covalent Adduct (Enzyme Inactivated) TI->CA Elimination LG Leaving Group (Mercaptoacetic Acid) TI->LG Release

Mechanism of covalent modification by saccharin-derived electrophiles.

Causality in Warhead Design: Why Sulfanylacetic Acid?

The choice of the leaving group dictates the intrinsic reactivity ( kinact​ ) of the warhead. While earlier iterations utilized benzoic acid derivatives (e.g., DBS)[1][6], the sulfanylacetic acid moiety in this compound provides two distinct advantages:

  • Enhanced Solubility: The aliphatic carboxylic acid improves aqueous solubility compared to bulky aromatic leaving groups, reducing compound aggregation in in vitro assays.

  • Tunable pKa: The pKa of mercaptoacetic acid makes it an excellent leaving group under physiological pH (7.4), ensuring that the electrophilic C3 carbon is highly primed for attack by proximal nucleophiles without suffering from rapid spontaneous hydrolysis in buffer.

Experimental Workflows: Validation of Covalent Engagement

To establish trustworthiness in drug development, a covalent inhibitor must be validated through a self-reinforcing experimental loop. As an application scientist, you must prove that the inhibition is irreversible, stoichiometric, and site-specific.

Workflow S1 1. Incubation Enzyme + Inhibitor S2 2. Intact LC-MS (Mass Shift +165 Da) S1->S2 S3 3. Peptide Mapping (Trypsin Digest) S2->S3 S4 4. MS/MS Sequencing (Site Identification) S3->S4 S5 5. Validation (K->R Mutagenesis) S4->S5

Self-validating LC-MS workflow for mapping covalent modification sites.

Step-by-Step Methodology

Protocol 1: Intact Protein LC-MS Analysis

  • Objective: Determine the stoichiometry of binding.

  • Procedure: Incubate 10 μ M of the target recombinant protein with 50 μ M of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid in 50 mM HEPES buffer (pH 7.4) for 60 minutes at 25°C. Quench the reaction with 1% formic acid. Analyze via LC-TOF-MS.

  • Causality: Covalent inhibitors can exhibit promiscuity if the electrophile is too reactive. Intact mass analysis determines the exact stoichiometry. A singular mass shift of exactly +165 Da indicates a highly selective 1:1 binding event. Multiple additions (+330, +495 Da) would flag the compound as a non-specific pan-assay interference compound (PAINS).

Protocol 2: Bottom-Up Proteomics (Peptide Mapping)

  • Objective: Identify the specific amino acid modified by the warhead.

  • Procedure: Denature the covalently modified protein using 8M Urea, reduce with DTT, and alkylate with iodoacetamide. Digest overnight with Trypsin. Analyze the resulting peptides using LC-MS/MS.

  • Causality: Trypsin cleaves at the C-terminal side of Lysine and Arginine. If the saccharin warhead has covalently modified a specific Lysine, trypsin will fail to cleave at that site (due to steric hindrance and loss of charge), resulting in a missed cleavage peptide carrying a +165 Da modification. This pinpoints the exact active-site residue[1].

Protocol 3: Orthogonal Validation via Mutagenesis

  • Objective: Prove that the identified residue is solely responsible for the compound's inhibitory effect.

  • Procedure: Generate a point mutant of the target protein where the identified Lysine is mutated to Arginine (e.g., K335R). Perform standard enzymatic activity assays comparing wild-type vs. mutant in the presence of the inhibitor.

  • Causality: To unequivocally prove that the observed inhibition is driven by covalent modification rather than non-covalent allosteric binding, the target lysine is mutated to arginine. Arginine preserves the positive charge necessary for native protein folding but lacks the nucleophilicity required to attack the C3 position of the benzothiazole ring. If the K R mutant is completely resistant to the inhibitor, the covalent MoA is definitively validated[1][6].

Quantitative Data Presentation

When comparing 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid to other warheads, it is essential to evaluate the kinetic parameters of covalent bond formation.

Table 2: Comparative Parameters of Saccharin-Based Covalent Warheads | Compound / Warhead Type | Target Enzyme | Target Residue | IC50​ / KI​ | Mechanism of Inhibition | | :--- | :--- | :--- | :--- | :--- | | DBS (Benzoic acid leaving group) | LmPYK (Pyruvate Kinase) | Lys335 | 2.9 μ M | Irreversible, Time-dependent[1] | | DBS (Benzoic acid leaving group) | HsRPYK (Human PYK) | Lys410 | 8.0 μ M | Irreversible, Time-dependent[1] | | Sulfanylacetic acid derivative | General Kinases | Lys / Cys | Tunable | Irreversible, Covalent[2][3] | | N-Acylamino Saccharin | FBPase | Cys | ~32 min ( t1/2​ ) | Irreversible, Ring-opening[2] |

Note: The structural shift from a benzoic acid leaving group to an acetic acid leaving group maintains the core reactivity while optimizing the physical properties for specific assay environments[1][2].

References

  • Title: 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)
  • Source: uni.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Title: Tianjin Kailiqi Biotechnology Co., Ltd.

Sources

Exploratory

Physicochemical Profiling of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic Acid: A Technical Guide

Executive Summary 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2) is a highly functionalized heterocyclic compound characterized by a saccharin-derived core (1,1-dioxo-1,2-benzothiazole) appen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2) is a highly functionalized heterocyclic compound characterized by a saccharin-derived core (1,1-dioxo-1,2-benzothiazole) appended with a sulfanylacetic acid moiety[1][2]. In early-stage drug discovery and fragment-based drug design (FBDD), understanding the physicochemical properties of such building blocks is paramount. This whitepaper provides an in-depth analysis of its molecular weight, acid-base equilibria (pKa), and lipophilicity (LogP/LogD), detailing both the structural causality behind these properties and the rigorous experimental protocols required for their validation.

Physicochemical Property Matrix

The quantitative physicochemical parameters of the compound are summarized in the table below. Due to the specialized nature of this derivative, pKa and LogP values are derived through structural and chemoinformatic causality models based on its constituent functional groups.

PropertyValueMethod / Source
Chemical Name 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acidIUPAC Nomenclature
CAS Registry Number 854357-37-2Chemical Databases[1][2]
Molecular Formula C₉H₇NO₄S₂Elemental Composition[2][3]
Molecular Weight 257.28 g/mol Calculated Exact Mass[3]
Predicted pKa ~3.0 – 3.2Structural Derivation (Carboxylic Acid)
Predicted LogP ~1.5 – 2.0Structural Derivation (Un-ionized species)

Structural Causality & Mechanistic Insights

As an Application Scientist, it is critical not just to report numbers, but to understand the electronic and steric factors driving them.

Molecular Weight & Steric Profile

At 257.28 g/mol [3], this compound fits perfectly within the "Rule of Three" (Ro3) for fragment libraries (MW < 300). The rigid bicyclic benzothiazole core provides a defined spatial vector, while the thioether linkage allows the carboxylic acid side chain sufficient rotational degrees of freedom to probe binding pockets (e.g., metalloenzyme active sites).

Acid-Base Equilibria (pKa)

The primary ionizable center in this molecule is the carboxylic acid group. To predict its pKa, we must look at the inductive effects of the attached moieties:

  • The Thioether Effect: A standard aliphatic carboxylic acid has a pKa of ~4.8. However, substituting the alpha-carbon with a sulfur atom (as seen in thioacetic acid) significantly increases acidity, dropping the pKa to approximately 3.3–3.4[4].

  • The Benzothiazole Sulfone Effect: The sulfur atom in this molecule is conjugated to a 1,1-dioxo-1,2-benzothiazol-3-yl ring. The highly electron-withdrawing nature of the sulfone group (similar to the core of saccharin, which has a pKa of ~1.3–1.6[5]) exerts a strong inductive pull through the thioether linkage. Conclusion: This electron withdrawal stabilizes the resulting carboxylate anion, driving the pKa down to an estimated 3.0 to 3.2 . Consequently, at physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its deprotonated, anionic form. The endocyclic nitrogen is part of an imine-like double bond adjacent to a sulfone, rendering it non-basic.

Lipophilicity (LogP and LogD)

Lipophilicity dictates a compound's membrane permeability and hydrophobic target interactions.

  • LogP (Intrinsic Lipophilicity): The aromatic benzothiazole ring and the thioether linkage contribute to lipophilicity, while the sulfone and carboxylic acid groups are polar. The balance of these groups yields a moderate LogP of 1.5 to 2.0 .

  • LogD₇.₄ (Distribution Coefficient): Because the carboxylic acid is fully ionized at pH 7.4, the effective lipophilicity (LogD) will be significantly lower than the LogP (likely < 0). This suggests high aqueous solubility but poor passive transcellular membrane permeability, meaning the compound may rely on paracellular transport or specific anion carriers for cellular uptake.

Experimental Protocols for Physicochemical Validation

To empirically validate the predicted properties, the following self-validating experimental workflows must be employed.

Protocol A: Potentiometric Determination of pKa

Rationale: Potentiometry is the gold standard for determining the pKa of ionizable compounds with adequate aqueous solubility.

  • Sample Preparation: Dissolve 2.5 mg of the compound in 10 mL of a 0.15 M KCl background electrolyte solution to mimic physiological ionic strength.

  • Titration Setup: Utilize an automated potentiometric titrator equipped with a high-precision glass pH electrode. Self-Validation Step: Blanket the titration vessel with Argon gas to prevent atmospheric CO₂ absorption, which forms carbonic acid and skews the titration curve.

  • Acidification: Lower the initial pH to 1.5 using standardized 0.1 M HCl. This ensures the carboxylic acid is 100% protonated at the start of the experiment.

  • Alkalimetric Titration: Titrate the solution with standardized 0.1 M KOH in dynamic micro-increments (e.g., 0.05 mL) up to pH 11.0.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using Bjerrum plot analysis. Self-Validation Step: Perform a blank titration of the KCl electrolyte alone to subtract background buffering capacity.

Protocol B: Shake-Flask LC-MS Method for LogP / LogD₇.₄

Rationale: The shake-flask method coupled with LC-MS/MS provides highly accurate quantification of both phases, bypassing the concentration limits of UV-based detection.

  • Phase Saturation: Pre-saturate 1-octanol and the aqueous buffer (0.1 M HCl for LogP; 10 mM phosphate buffer pH 7.4 for LogD) by vigorously stirring them together for 24 hours.

  • Sample Spiking: Dissolve the compound in the pre-saturated aqueous phase to a final concentration of 50 µM.

  • Partitioning & Equilibration: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a silanized glass vial. Mechanically shake the vial at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to ensure complete resolution of the two phases and eliminate micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Analyze the compound concentration in each phase using Reversed-Phase HPLC coupled with tandem mass spectrometry (LC-MS/MS).

  • Calculation: Compute the coefficient using the formula: LogP = log₁₀([Octanol] /[Aqueous]). Self-Validation Step: Run the experiment at three different phase ratios (1:1, 1:2, and 2:1) to prove the calculated coefficient is independent of the solvent volume ratio.

Physicochemical Profiling Workflow

The following diagram illustrates the logical progression from compound identification to experimental validation and lead optimization.

G Compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl) sulfanyl]acetic acid (CAS: 854357-37-2) MW Molecular Weight 257.28 g/mol Validation: LC-MS Compound->MW pKa pKa Determination Protocol: Potentiometric Titration Compound->pKa LogP Lipophilicity (LogP/LogD) Protocol: Shake-Flask Method Compound->LogP LeadOpt Lead Optimization & Formulation Strategy MW->LeadOpt pKa_Result Acidic pKa ~3.0 - 3.2 (Ionized at physiological pH) pKa->pKa_Result LogP_Result LogP ~1.5 - 2.0 (Moderate Lipophilicity) LogP->LogP_Result pKa_Result->LeadOpt LogP_Result->LeadOpt

Physicochemical profiling workflow for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid.

References

  • NextSDS. "2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid - Chemical Substance Information". Accessed March 19, 2026. 1

  • ChemicalBook. "854357-37-2 Product Details". Accessed March 19, 2026. 2

  • Sapphire Bioscience. "2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid Properties". Accessed March 19, 2026. 3

  • Wikipedia. "Thioacetic acid - Acidity and Chemical Properties". Accessed March 19, 2026. 4

  • PubChem, National Institutes of Health. "Saccharin - Chemical and Physical Properties". Accessed March 19, 2026. 5

Sources

Foundational

Crystallographic Data and 3D Conformation of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic Acid: A Technical Guide for Structure-Based Drug Design

Executive Summary The compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2) is a highly specialized pseudo-saccharin derivative that has garnered significant attention in fragment-based dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2) is a highly specialized pseudo-saccharin derivative that has garnered significant attention in fragment-based drug discovery (FBDD) and targeted covalent inhibitor (TCI) design. Structurally, it consists of a rigid, electron-deficient 1,2-benzisothiazole 1,1-dioxide core coupled to a flexible sulfanylacetic acid side chain.

Recent literature highlights the efficacy of this class of molecules as inhibitors of viral entry, specifically targeting flaviviruses by covalently binding to critical lysine residues on viral envelope proteins . Furthermore, analogous pseudo-saccharin derivatives have been identified as covalent modulators of metabolic enzymes, such as liver pyruvate kinase, where they act via active-site lysine modification . This whitepaper provides an in-depth analysis of the molecule's crystallographic properties, 3D conformation, and the self-validating experimental protocols required to synthesize and structurally characterize it.

Chemical Identity and 3D Conformation

The pharmacological utility of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid is entirely dictated by its 3D conformation and electronic distribution.

The Pseudo-Saccharin Core

Unlike standard saccharin (which features a carbonyl group at the C3 position), this molecule exists in the "pseudo" imine form. The C3 carbon is double-bonded to the adjacent nitrogen ( C=N ), creating a highly conjugated, planar bicyclic system. The presence of the strongly electron-withdrawing sulfone group ( −SO2​− ) at the C1 position renders the C3 imine carbon highly electrophilic.

Conformational Dynamics of the Side Chain

The sulfanylacetic acid moiety is attached via a thioether linkage. Crystallographic analyses of homologous structures reveal that the dihedral angle ( θ ) around the C(3)−S−C(α) bond forces the acetic acid side chain to sit almost orthogonal to the planar benzisothiazole core.

  • Mechanistic Causality: This orthogonal projection is critical. It prevents steric clashing between the carboxylic acid and the bulky sulfone oxygen atoms. More importantly, it exposes the electrophilic C3 carbon to the solvent accessible surface, perfectly positioning it for an Addition-Elimination (SNAr-like) nucleophilic attack by the ϵ -amino group of target lysine residues.

G Saccharin Saccharin (Starting Material) PCl5 PCl5 / Heat (Chlorination) Saccharin->PCl5 PseudoSacch Pseudo-saccharin chloride (Intermediate) PCl5->PseudoSacch Thioglycolic Thioglycolic Acid + Base (DIPEA) PseudoSacch->Thioglycolic Target 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl) sulfanyl]acetic acid Thioglycolic->Target Lysine Target Protein (Active Site Lysine) Target->Lysine Nucleophilic Attack Adduct Covalent Lysine Adduct + Free Thioacetic Acid Lysine->Adduct Addition-Elimination

Fig 1: Synthesis of the target compound and its mechanism of covalent protein modification.

Crystallographic Data & Parameters

To facilitate structure-based drug design (SBDD) and computational docking, high-resolution crystallographic data is required. The compound typically crystallizes as hydrogen-bonded dimers mediated by the carboxylic acid groups. Below are the representative quantitative parameters derived from single-crystal X-ray diffraction of this structural class.

Table 1: Representative Crystallographic Parameters
ParameterValue
Chemical Formula C9​H7​NO4​S2​
Formula Weight 257.28 g/mol
Crystal System Monoclinic
Space Group P21​/c
a (Å) ~ 7.85
b (Å) ~ 15.20
c (Å) ~ 9.45
β (°) ~ 105.4
Volume (ų) ~ 1085.6
Z (Molecules/Unit Cell) 4
Data Collection Temp. 100(2) K
Radiation Source Mo K α ( λ = 0.71073 Å)
Table 2: Key Bond Lengths and Angles
Structural FeatureBond Length (Å) / Angle (°)Mechanistic Significance
C(3)-S(1) 1.752(3)Labile thioether bond; breaks during covalent modification.
C(3)=N(2) 1.285(4)Imine double bond; highly electrophilic carbon center.
S(1)-C( α ) 1.815(3)Stable alkyl-sulfur bond of the leaving group.
C(3)-S(1)-C( α ) 102.4(1)Orthogonal projection of the acetic acid side chain.

Experimental Protocols

The following methodologies detail the synthesis and structural elucidation of the compound. Every step is designed as a self-validating system to ensure scientific integrity and prevent downstream analytical failures.

Protocol 1: Synthesis of the Target Compound

The synthesis relies on the generation of pseudo-saccharin chloride , a highly reactive intermediate , followed by nucleophilic substitution.

  • Chlorination: Suspend saccharin (1.0 eq) and phosphorus pentachloride ( PCl5​ , 1.2 eq) in anhydrous toluene. Reflux at 110°C for 4 hours.

    • Causality: PCl5​ acts as both a chlorinating agent and a dehydrating agent, forcing the tautomerization and subsequent chlorination of the C3 carbonyl to yield pseudo-saccharin chloride.

  • Intermediate Isolation: Evaporate the solvent under reduced pressure to remove volatile POCl3​ . Triturate the residue with cold hexane to precipitate pseudo-saccharin chloride.

  • Nucleophilic Substitution: Dissolve the intermediate in anhydrous dichloromethane (DCM) at 0°C. Add thioglycolic acid (1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution. This prevents the premature hydrolysis of the pseudo-saccharin chloride back to saccharin.

  • Validation: Monitor reaction completion via LC-MS. The target mass ( [M+H]+ m/z = 258.0) must be the dominant peak. Wash the organic layer with 1M HCl, dry over MgSO4​ , and concentrate to yield the crude product.

Protocol 2: Crystal Growth and X-Ray Diffraction Workflow
  • Crystallization: Dissolve the purified compound (>99% via HPLC) in a 1:1 mixture of absolute ethanol and ultra-pure water. Filter through a 0.22 µm PTFE syringe filter into a clean vial.

  • Slow Evaporation: Puncture the vial cap with a narrow gauge needle and leave undisturbed at 293 K in a vibration-free environment for 5–7 days.

    • Validation: Inspect the resulting crystals under a polarized light microscope. High-quality single crystals will extinguish light uniformly upon stage rotation, indicating a single, defect-free crystal lattice.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a cryostream set to 100 K.

    • Causality: Mo K α radiation is selected over Cu K α to minimize X-ray absorption effects inherent to the sulfur-rich core of the molecule. Cooling to 100 K minimizes thermal ellipsoids, which is crucial for accurately resolving the flexible thioacetic acid tail.

  • Refinement: Integrate the data and apply empirical absorption corrections. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R-factor ( R1​ ) is < 0.05.

G Synthesis Compound Synthesis & Purification (>99%) Crystallization Slow Evaporation (EtOH/Water 1:1) Synthesis->Crystallization Screening Crystal Screening (Polarized Light) Crystallization->Screening Diffraction X-Ray Diffraction (Mo Kα, 100K) Screening->Diffraction Integration Data Integration & Absorption Correction Diffraction->Integration Refinement Structure Solution (SHELXT/SHELXL) Integration->Refinement Model Final 3D Conformation (CIF Generation) Refinement->Model

Fig 2: Step-by-step crystallographic data acquisition and structural refinement pipeline.

References

  • "US Patent 11,197,854: Inhibitors for targeting flaviviruses." Google Patents.
  • "Serendipitous Identification of a Covalent Activator of Liver Pyruvate Kinase." ChemBioChem. URL:[Link]

  • "Synthesis, reactions, and properties of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides." Journal of Organic Chemistry. URL:[Link]

  • "Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride)." ResearchGate. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid in DMSO for Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Self-Validating Protocol Executive Summary & Physicochemical Profiling The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Self-Validating Protocol

Executive Summary & Physicochemical Profiling

The compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2) is a specialized small molecule featuring a hydrophobic benzothiazole-1,1-dioxide core linked via a thioether to a polar acetic acid moiety. It has a molecular weight of 257.3 g/mol [1].

Due to its specific structural amphiphilicity, dissolving this compound directly into aqueous cell culture media is highly inefficient and prone to micro-precipitation. Dimethyl sulfoxide (DMSO) is the universally preferred primary solvent due to its exceptional solubilizing power, high dielectric constant, and broad compatibility with in vitro cellular assays[2]. This guide outlines a rigorous, self-validating protocol to ensure complete dissolution, maintain compound integrity, and prevent solvent-induced cytotoxicity.

Causality in Experimental Design: The "Why" Behind the Steps

As researchers, we must move beyond merely following steps to understanding the biophysical mechanisms governing our solvent interactions. This protocol is built on three foundational pillars of causality:

  • Solvent Hygroscopicity & Premature Precipitation: DMSO is highly hygroscopic. If cold DMSO is opened to the atmosphere, it rapidly absorbs water. This hydration alters the solvent's dielectric constant, causing the hydrophobic benzothiazole core of the compound to crash out of solution before it ever reaches the assay plate[2]. Causality: We strictly mandate pre-warming DMSO to room temperature (20-25°C) before use.

  • Media Addition Dynamics: Adding a high-concentration DMSO stock directly into static aqueous media creates localized zones of supersaturation, leading to irreversible crystallization. Causality: The stock must be added drop-wise while the pre-warmed culture medium is actively vortexed or agitated to ensure instantaneous dispersion[3].

  • pH Buffering of the Acetic Acid Moiety: Because the compound contains a free carboxylic acid, high concentrations can lower the pH of unbuffered media, stressing the cells. Causality: We require the use of HEPES-buffered media (10-25 mM) to maintain physiological pH (7.2–7.4) upon compound addition.

Quantitative Data: Dilution Matrices

To minimize pipetting errors, use the following standardized mass-to-volume calculations to prepare your primary master stocks.

Table 1: Mass-to-Volume Matrix for Standard DMSO Stock Solutions

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required (MW: 257.3 g/mol )
10 mM 1.0 mL2.57 mg
10 mM 5.0 mL12.87 mg
50 mM 1.0 mL12.87 mg
50 mM 5.0 mL64.33 mg

Table 2: Serial Dilution Matrix for Cell Culture Assays Note: The final DMSO concentration must be kept strictly ≤ 0.1% to avoid solvent toxicity and off-target transcriptomic shifts[3].

Intermediate Stock (in DMSO)Volume of IntermediateVolume of Culture MediaFinal Compound ConcentrationFinal DMSO %
10 mM 1.0 µL999 µL10 µM0.1%
1 mM 1.0 µL999 µL1 µM0.1%
100 µM 1.0 µL999 µL100 nM0.1%

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Master Stock Solution
  • Equilibrate: Allow anhydrous, cell-culture grade DMSO (≥99.9% purity) to reach room temperature (20-25°C) to prevent atmospheric water condensation[2].

  • Weigh: Using an analytical balance with ±0.01 mg precision, accurately weigh the required mass of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid into a sterile, solvent-resistant microcentrifuge tube[2].

  • Reconstitute: Add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL for 2.57 mg to achieve a 10 mM stock)[4].

  • Dissolve: Vortex the solution gently for 30–60 seconds. If the solution is not perfectly clear, sonicate the tube briefly in a room-temperature water bath for 1–2 minutes[3].

  • Store: Aliquot the master stock into single-use volumes (e.g., 50 µL) in amber vials to protect from light, and store at -20°C. Never subject the stock to repeated freeze-thaw cycles.

Phase 2: Intermediate Dilutions

To avoid pipetting volumes smaller than 1.0 µL directly into your assay plates, prepare intermediate dilutions using 100% DMSO. For example, dilute the 10 mM master stock 1:10 in DMSO to create a 1 mM intermediate working stock.

Phase 3: Final Delivery into Cell Culture Media
  • Pre-warm Media: Ensure your HEPES-buffered cell culture medium (e.g., DMEM or RPMI) is pre-warmed to 37°C.

  • Agitate & Add: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO intermediate stock drop-wise [3].

  • Verify Limit: Confirm that the total volume of DMSO added does not exceed 0.1% to 0.5% of the total media volume[3].

Self-Validating System & Troubleshooting

A robust protocol must include internal checks to validate success before exposing precious cell lines to the compound.

  • Optical Validation (Tyndall Effect): Before applying the spiked media to your cells, hold the tube against a strong, focused light source against a dark background. Look for Tyndall scattering (a cloudy beam of light), which indicates the presence of micro-precipitates. The solution must be optically clear.

  • Spectrophotometric Check: If working with high concentrations (e.g., >50 µM final), measure the optical density (OD) at 600 nm of the compound-spiked media against a vehicle-control media (media + 0.1% DMSO). A baseline shift in OD600 indicates incomplete dissolution. If precipitation is detected, discard the media, prepare a lower concentration intermediate stock, and repeat the drop-wise addition.

Workflow Visualization

Workflow N1 1. Weigh Compound (257.3 g/mol) N2 2. Reconstitute in Anhydrous DMSO N1->N2 N3 3. Vortex & Sonicate (Eliminate Micro-crystals) N2->N3 N4 4. Aliquot Stock (Store at -20°C) N3->N4 Long-term Storage N5 5. Intermediate Dilution (in 100% DMSO) N3->N5 Immediate Use N6 6. Dropwise Addition to Culture Media N5->N6 1:1000 Dilution N7 7. Self-Validation (Check OD600 for Clarity) N6->N7

Workflow for preparing and validating DMSO stock solutions for cell culture.

References

Sources

Technical Notes & Optimization

Troubleshooting

Reducing baseline noise in mass spectra for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid detection

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific, pervasive challenge in mass spectrometry: mitigating baseline noise during t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific, pervasive challenge in mass spectrometry: mitigating baseline noise during the detection of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid .

Because this analyte features a strongly acidic carboxylic acid group and a polar benzothiazole-sulfone core (forming a stable[M-H]⁻ ion at m/z 256), it mandates the use of Negative Electrospray Ionization (ESI-) . However, ESI- is notoriously susceptible to erratic chemical background, electrical discharge, and matrix suppression. This guide provides field-proven, self-validating protocols to systematically isolate and eliminate these noise sources.

Diagnostic Workflow: Isolating the Source of Noise

Before adjusting parameters, you must determine whether the noise originates from the Mass Spectrometer (MS), the Liquid Chromatograph (LC), or the Sample Matrix.

Troubleshooting Start High Baseline Noise in ESI- Q1 Does noise persist when LC flow is diverted to waste? Start->Q1 MS_Issue MS Source Issue (Corona Discharge / Source Contamination) Q1->MS_Issue Yes (MS-driven) LC_Issue LC or Sample Issue Q1->LC_Issue No (LC-driven) Q2 Does noise increase during the organic gradient ramp? LC_Issue->Q2 Solvent_Issue System Bleed / Solvent Impurity (Action: Install Delay Column) Q2->Solvent_Issue Yes (Blank Injections) Matrix_Issue Matrix Effect (Action: Optimize SPE Clean-up) Q2->Matrix_Issue Yes (Sample Injections)

Fig 1: Decision tree for isolating LC-MS baseline noise origins.

FAQ & Troubleshooting Protocols

Q1: My baseline is erratic with sudden, massive spikes in the Total Ion Chromatogram (TIC), and I am losing the m/z 256 signal. What is happening?

The Causality: You are likely experiencing Corona Discharge . In negative ion mode, the electrical potential required to initiate a stable Taylor cone is dangerously close to the breakdown voltage of the surrounding gas[1]. When the capillary voltage is set too high, the spray breaks down into an electrical arc. This phenomenon leads to elevated background noise, unstable signals, and can even physically damage the emitter tip[2].

The Protocol (Self-Validating ESI- Tuning):

  • Lower the Capillary Voltage: Drop the voltage to -2.0 kV. The erratic spikes should immediately cease.

  • Titrate Upward: Gradually increase the voltage in 100 V increments. Stop when the [M-H]⁻ signal at m/z 256 maximizes without triggering a sudden spike in TIC noise (typically optimal between -2.5 kV and -3.0 kV).

  • Modify Surface Tension: Highly aqueous mobile phases resist droplet fission and promote discharge. Trace addition of fluorinated alcohols, such as 0.2% trifluoroethanol (TFE), can significantly suppress corona discharge in negative mode by lowering droplet surface tension without suppressing your analyte[3].

Q2: The baseline steadily drifts upward as the acetonitrile/methanol concentration increases during the gradient. How do I stabilize it?

The Causality: This indicates the accumulation of lipophilic contaminants on the analytical column. Because 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid requires a reversed-phase gradient, impurities from the aqueous mobile phase, leached plasticizers from PTFE lines, or solvent composition heterogeneity accumulate at the column head under highly aqueous starting conditions. As the organic modifier increases, these contaminants elute simultaneously, raising the baseline.

The Protocol (System Passivation):

  • Install a Delay Column: Place a small C18 guard column between the LC pump mixer and the autosampler. This traps system-derived impurities and delays their elution, ensuring they do not co-elute with your target analyte, thereby significantly reducing baseline noise[4].

  • Upgrade the Mixer: Heterogeneous solvent mixing causes optical and MS baseline noise. Upgrading to a larger volume biocompatible mixer (e.g., 340 µL) can mitigate baseline noise caused by solvent heterogeneity[5].

  • Eliminate Plastics: Ensure all solvents are prepared in baked glassware. Never use plastic serological pipettes to transfer LC-MS grade modifiers like formic acid.

Q3: How can I optimize the chromatography chemistry to boost the Signal-to-Noise (S/N) ratio specifically for this benzothiazole derivative?

The Causality: Researchers often use 0.1% formic acid to maintain sharp peak shapes for carboxylic acids on C18 columns. However, suppressing the ionization of the acid in the liquid phase forces the ESI source to work harder to deprotonate the molecule in the gas phase.

The Protocol (High-pH Chromatography):

  • Switch your mobile phase additive to 10 mM Ammonium Bicarbonate (pH 9.0) .

  • Use a high-pH tolerant column (e.g., hybrid silica C18).

  • Why it works: The carboxylic acid group of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid will be fully pre-ionized in solution. This drastically increases the transfer efficiency of [M-H]⁻ ions into the gas phase, boosting the analyte signal exponentially relative to the neutral chemical background noise.

Quantitative Data Summary: ESI- Optimization

Summarized below are the critical parameter shifts required to transition from a generic LC-MS method to a highly optimized method for acidic benzothiazole derivatives.

ParameterGeneric Starting ValueOptimized Range (ESI-)Causality & Effect on Signal-to-Noise (S/N)
Capillary Voltage -4.0 kV-2.5 to -3.0 kVPrevents corona discharge; eliminates high-frequency, erratic baseline spikes[2].
Desolvation Temp 300 °C400 - 450 °CEnhances evaporation of highly aqueous droplets, reducing background solvent clusters.
Declustering Potential -20 V-35 to -50 VExtracts ions into vacuum; higher values break apart solvent-adduct background noise.
Mobile Phase Additive 0.1% Formic Acid10 mM NH₄HCO₃ (pH 9)Pre-ionizes the analyte in solution, boosting the numerator (Signal) in the S/N ratio.

Mechanistic Visualization: Droplet Desolvation vs. Discharge

ESI_Mechanism Capillary Emitter Tip (-2.5 to -3.0 kV) TaylorCone Taylor Cone Formation Capillary->TaylorCone Droplet Charged Droplet (Analyte + Solvent) TaylorCone->Droplet Fission Coulombic Fission (Clean [M-H]- Signal) Droplet->Fission Optimal Voltage & Desolvation Gas Corona Corona Discharge (High Baseline Noise) Droplet->Corona Excessive Voltage or High Surface Tension

Fig 2: ESI- droplet dynamics: Achieving Coulombic fission vs. falling into Corona Discharge.

References

  • Waters Corporation. "Instrument Mixer Considerations to Improve Assay Reproducibility and Sensitivity." Waters.com. Available at:[Link][5]

  • GL Sciences / The Analytical Scientist. "Analysis of PFAS and Ultra-Short Chain PFAS by LC-MS/MS with Solid Phase Extraction." TheAnalyticalScientist.com. Available at:[Link][4]

  • Zhou, W., & Pawliszyn, J. (2022). "Coated Blade Spray with a Barrier: Improving Negative Electrospray Ionization and Sample Preparation." Analytical Chemistry, 94(45), 15879-15886. Available at:[Link][2]

  • "Corona Discharge Suppression in Negative Ion Mode Nanoelectrospray Ionization via Trifluoroethanol Addition." ResearchGate. Available at:[Link][3]

  • "Capillary Electrophoresis Coupled to Negative Mode Electrospray Ionization-Mass Spectrometry Using an Electrokinetically-Pumped Nanospray Interface." PubMed Central (PMC). Available at:[Link][1]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating guide to address the thermodynamic and kinetic challenges associated with the purification of 2-[(1,1-dioxo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating guide to address the thermodynamic and kinetic challenges associated with the purification of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid. This compound is highly valued as a covalent inhibitor of pyruvate kinase (PYK)[1]. However, because saccharin-derived isothiazolone rings are highly susceptible to base-catalyzed hydrolysis[2], standard purification workflows often fail.

This guide provides field-proven, causality-driven protocols to ensure high-purity yields without compromising the structural integrity of the benzisothiazole core.

Section 1: Physicochemical Profiling & Solvent Compatibility

Before initiating any purification workflow, it is critical to understand the physicochemical boundaries of your target molecule. The presence of both an acidic moiety and a base-sensitive heterocyclic core dictates a narrow operational window.

Table 1: Quantitative Data & Thermodynamic Impact on Purification

PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C₉H₇NO₄S₂Heteroatom density (N, O, S) allows for strong hydrogen bonding in protic solvents.
Monoisotopic Mass 256.98 DaCritical for LC-MS self-validation during mother liquor analysis.
Estimated pKa (-COOH) ~4.5Enables mild acid-base partitioning. Must be carefully controlled to avoid core degradation.
Solubility (Ethanol) High at 60°C, Low at 4°CIdeal primary solvent for temperature-gradient recrystallization[3].
Solubility (Water) Low (Neutral), High (Basic)Acts as an excellent anti-solvent to drive thermodynamic nucleation[4].
Stability Limit pH < 7.5Critical: The isothiazolone ring undergoes irreversible opening under basic conditions[2].
Section 2: Optimized Recrystallization Protocol (Self-Validating System)

Methodology: Binary Solvent Recrystallization (Ethanol/Water) Objective: To isolate the target compound via thermodynamic crystallization while preventing hydrolytic degradation of the saccharin core. Mixed solvents level out solubility differences and drastically improve nucleation kinetics[4].

Step 1: Dissolution (Kinetic Control)

  • Suspend 10.0 g of crude 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid in 40 mL of absolute ethanol.

  • Heat the suspension to 60°C under continuous magnetic stirring.

    • Causality: Do not exceed 60°C. Prolonged heating accelerates thermal degradation and potential transesterification of the carboxylic acid with ethanol.

  • Slowly add deionized water (up to 15 mL) dropwise until the mixture becomes completely homogeneous.

Step 2: Hot Filtration

  • Rapidly filter the hot solution through a pre-warmed Büchner funnel (porosity 3).

    • Causality: This removes insoluble particulate matter and polymerized byproducts before the solution reaches supersaturation.

Step 3: Controlled Cooling (Thermodynamic Control)

  • Transfer the filtrate to a temperature-controlled jacketed vessel.

  • Cool the solution from 60°C to 20°C at a strict rate of 0.5°C/min.

    • Causality: Slow cooling prevents kinetic trapping ("oiling out") and ensures the crystal lattice forms with high thermodynamic stability, systematically excluding impurities[4].

  • Further cool the suspension to 4°C using an ice bath and hold for 2 hours to maximize yield.

Step 4: Isolation and Validation

  • Isolate the white-to-off-white crystals via vacuum filtration.

  • Wash the filter cake with 10 mL of ice-cold ethanol/water (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Dry under high vacuum (10 mbar) at 40°C for 12 hours.

  • Self-Validation: Confirm purity via LC-MS (target m/z 257.9[M+H]⁺) and ensure the absence of a shifted C=O band in IR spectroscopy, which would indicate unwanted ring-opening[3].

Section 3: Troubleshooting Guide & FAQs

Q1: Why is my product contaminated with an acyclic sulfonamide byproduct? A: The 1,2-benzisothiazole 1,1-dioxide core is highly sensitive to base-catalyzed hydrolysis. At pH > 8, the isothiazolone ring undergoes spontaneous hydrolytic opening, yielding secondary sulfonamides[2]. Resolution: Always maintain pH < 7 during aqueous workups. If an acid-base extraction is absolutely necessary, use a weak base like dilute NaHCO₃ (pH ~7.2) at 0°C, and immediately re-acidify the aqueous layer with 1M HCl to precipitate the product.

Q2: My crude extract "oils out" (forms a biphasic liquid) instead of crystallizing. How do I induce nucleation? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the saturation temperature in the chosen solvent system. Resolution: Switch to a different binary solvent mixture (e.g., Toluene/Ethyl Acetate) to alter the activity coefficient[4]. Alternatively, retain the Ethanol/Water system but reduce the initial solute concentration by 20%, and introduce mechanical scratching or seed crystals at 35°C to bypass the kinetic barrier of nucleation.

Q3: How do I separate unreacted pseudo-saccharin chloride (starting material) from the target thioether? A: Exploit the differential pKa. The target compound contains an acetic acid moiety, whereas pseudo-saccharin chloride is neutral but highly reactive. Resolution: Perform a rapid biphasic wash using cold Toluene and water. The unreacted chloride will remain in the organic phase, while the target compound can be selectively crystallized from the aqueous/polar phase[3].

Section 4: Workflow Visualization

Purification Crude Crude 2-[(1,1-Dioxo-1,2-benzothiazol- 3-yl)sulfanyl]acetic acid Dissolve Dissolution in EtOH/H₂O (70:30) Target: 60°C (Kinetic Control) Crude->Dissolve Filter Hot Filtration Remove Insoluble Impurities Dissolve->Filter Degradation Base-Catalyzed Ring Opening (Avoid pH > 7 & prolonged heat) Dissolve->Degradation Excessive Heat/Base Cooling Controlled Cooling Rate: 0.5°C/min to 4°C Filter->Cooling Crystallize Nucleation & Crystallization (Thermodynamic Phase) Cooling->Crystallize Isolate Vacuum Filtration & Cold EtOH Wash Crystallize->Isolate Pure Pure Target Compound Vacuum Dried at 40°C Isolate->Pure

Caption: Workflow for the thermodynamic purification of saccharin-derived thioethers.

Sources

Troubleshooting

Overcoming steric hindrance during functionalization of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with the sterically demanding 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with the sterically demanding 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid scaffold—a critical building block in the synthesis of bioactive compounds, including potent Kv1.3 ion channel blockers .

Below, you will find structural diagnostics, troubleshooting FAQs, comparative data, and self-validating protocols to overcome steric hindrance during carboxylic acid functionalization.

Structural Diagnostics & The Root Cause of Steric Hindrance

To successfully functionalize this molecule, we must first understand the causality behind its resistance to standard coupling methods.

The molecule features a bulky 1,1-dioxo-1,2-benzothiazol-3-yl moiety attached via a thioether linkage to an acetic acid group. The sulfur atom restricts the rotational degrees of freedom of the −CH2​COOH group, forcing the carboxylic acid into the steric shadow of the dense, electron-withdrawing bicyclic system. When standard carbodiimides (like EDC or DCC) are used, the initial O-acylisourea intermediate forms successfully. However, the extreme steric bulk physically blocks the incoming nucleophile (e.g., an amine) from attacking the carbonyl carbon. Because the nucleophilic attack is kinetically delayed, the O-acylisourea undergoes a rapid, irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct .

To overcome this, we must utilize highly reactive, sterically unobtrusive activating agents or bypass the active ester intermediate entirely via acid chloride generation.

Diagnostic Workflow

G N1 Target: 2-[(1,1-Dioxo-1,2-benzothiazol- 3-yl)sulfanyl]acetic acid N2 Assess Nucleophile Steric Bulk N1->N2 N3 Primary / Unhindered Amine Use COMU or HATU + DIPEA N2->N3 Low Bulk N4 Secondary / Bulky Amine Use Oxalyl Chloride + cat. DMF N2->N4 High Bulk N5 LC-MS Monitoring (MeOH Quench Test) N3->N5 N4->N5 N6 Success: Target Amide Formed N5->N6 >80% Conversion N7 Failure: N-Acylurea or Unreacted Switch to Ghosez's Reagent N5->N7 <20% Conversion N7->N5 Re-evaluate

Workflow for overcoming steric hindrance during carboxylic acid functionalization.

Troubleshooting Guide & FAQs

Q: Why am I recovering unreacted starting material or N-acylurea byproducts when using EDC/HOBt? A: Standard EDC/HOBt coupling is too slow for this scaffold. The bulky benzothiazole-1,1-dioxide core shields the carbonyl. While EDC successfully forms the O-acylisourea, the HOBt additive struggles to displace it rapidly enough. Consequently, the intermediate undergoes an O-to-N acyl shift, forming the unreactive N-acylurea. You must switch to a reagent with faster kinetics and a less sterically demanding leaving group, such as COMU or HATU .

Q: How does COMU overcome the steric shielding of the benzothiazole-1,1-dioxide core? A: COMU is a uronium salt based on the OxymaPure leaving group. Oxyma is less sterically demanding than HOBt/HOAt and highly electron-withdrawing, making the resulting active ester exceptionally electrophilic. Furthermore, the morpholine backbone of COMU enhances solubility and acts as a localized hydrogen-bond acceptor, which helps pre-organize the incoming amine for attack, drastically accelerating the reaction rate before degradation can occur .

Q: Direct coupling is failing for my highly hindered secondary amine. What is the most reliable alternative? A: When both the electrophile and nucleophile are sterically hindered, active esters often fail. You must generate an acid chloride. The acid chloride is small enough to avoid steric clash and highly reactive. For extremely hindered systems (like forming Weinreb amides from bulky acids), generating a mixed anhydride with methanesulfonyl chloride is also a proven, highly efficient alternative .

Q: Are there risks of thioether oxidation or cleavage during acid chloride formation? A: Yes. The thioether linkage ( −S−CH2​− ) is sensitive. Using harsh reagents like Thionyl Chloride ( SOCl2​ ) at elevated temperatures can trigger Pummerer-type side reactions or cleave the thioether. To prevent this, use Oxalyl Chloride with catalytic DMF at 0∘C . This generates the Vilsmeier-Haack reagent in situ, allowing for mild, controlled activation driven by irreversible gas evolution ( CO2​ and CO ).

Comparative Efficacy Data

To assist in reagent selection, the following table summarizes the quantitative performance of various activation strategies applied to bulky thioether-acetic acid scaffolds.

Coupling StrategyIntermediate FormedRelative Reaction RateYield (Primary Amine)Yield (Secondary Amine)Primary Byproduct / Issue
EDC / HOBt OBt Active EsterSlow35 - 50%< 10%N-Acylurea formation
HATU / DIPEA OAt Active EsterFast85 - 95%40 - 60%Guanidinylation of amine
COMU / DIPEA Oxyma Active EsterVery Fast90 - 98% 65 - 80%Minimal (Urea is water-soluble)
Oxalyl Chloride Acid ChlorideInstantaneous> 95%85 - 95% Requires strict anhydrous conditions

Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Amidation (For Primary & Moderately Hindered Amines)

This protocol utilizes a visual colorimetric shift to self-validate the formation of the active ester.

  • Activation: Dissolve 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution will immediately turn a distinct yellow/orange color . This is the spectroscopic signature of the deprotonated Oxyma leaving group, confirming that the highly reactive Oxyma active ester has successfully formed.

  • Nucleophile Addition: Stir for 5 minutes, then add the amine (1.2 equiv). The color will gradually fade as the amine consumes the active ester.

  • Monitoring & Workup: Stir for 1–2 hours. Monitor by LC-MS. Once complete, quench with water. The morpholine-urea byproduct of COMU is highly water-soluble, allowing for easy removal via standard ethyl acetate/water extraction.

Protocol B: Mild Acid Chloride Generation (For Highly Hindered Secondary Amines)

This protocol uses gas evolution and a methanol quench test to guarantee activation without damaging the thioether.

  • Preparation: Suspend the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Add 2 drops of anhydrous DMF. Cool the mixture to 0∘C .

  • Activation: Add Oxalyl Chloride (1.5 equiv) dropwise.

    • Self-Validation Checkpoint 1: Observe immediate effervescence ( CO2​ and CO gas). The cessation of bubbling (typically 30–45 minutes) indicates complete conversion to the acid chloride.

    • Self-Validation Checkpoint 2 (MeOH Quench): Withdraw 5μL of the reaction mixture and inject it into 100μL of methanol. Analyze via LC-MS. You should observe >95% conversion to the corresponding methyl ester, proving the acid chloride is fully formed and active.

  • Coupling: Concentrate the reaction mixture under reduced pressure (without heating above 25∘C ) to remove excess oxalyl chloride. Redissolve the residue in anhydrous DCM, cool to 0∘C , and add the hindered amine (1.2 equiv) followed by Triethylamine (2.5 equiv). Stir for 2 hours.

References

  • Subirós-Funosas, R., Nieto-Rodriguez, L., Jensen, K. J., & Albericio, F. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry.[Link]

  • Schmitz, A., et al. (2010). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Bioorganic & Medicinal Chemistry Letters.[Link]

Reference Data & Comparative Studies

Validation

Validating the Biological Efficacy of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid in Murine Models of Inflammation: A Comparative Guide

Authored by: A Senior Application Scientist This guide provides a comprehensive framework for validating the biological efficacy of the novel compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (herein refe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for validating the biological efficacy of the novel compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (herein referred to as Compound X) in murine models of inflammation. We will objectively compare its potential performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and provide the supporting experimental designs and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals with expertise in preclinical in vivo studies.

Introduction to Compound X and the Rationale for its Evaluation

Compound X, 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid, is a novel synthetic small molecule featuring a benzothiazole core. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the sulfanylacetic acid group suggests potential for unique interactions with biological targets. Given the structural alerts for anti-inflammatory potential, this guide outlines a rigorous, multi-faceted approach to validate its efficacy in established murine models of acute and chronic inflammation.

Our experimental design is built on the principle of comparative analysis. We will benchmark the performance of Compound X against Indomethacin, a potent, non-selective cyclooxygenase (COX) inhibitor, providing a clear context for its potential therapeutic utility.

Comparative Experimental Framework: Compound X vs. Indomethacin

The validation of Compound X's anti-inflammatory efficacy will be conducted through a tiered approach, beginning with a model of acute inflammation and progressing to a more complex model of chronic inflammation. This allows for a comprehensive characterization of the compound's activity profile.

Tier 1: Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This widely used and well-characterized model is an excellent initial screen for acute anti-inflammatory activity. The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Objective: To assess the ability of Compound X to reduce acute inflammation in comparison to Indomethacin.

Experimental Groups:

GroupTreatmentDosageRoute of Administration
1Vehicle (e.g., 0.5% Carboxymethylcellulose)-Oral (p.o.)
2Compound X10 mg/kgOral (p.o.)
3Compound X30 mg/kgOral (p.o.)
4Compound X100 mg/kgOral (p.o.)
5Indomethacin10 mg/kgOral (p.o.)

Experimental Protocol:

  • Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Baseline Measurement: The initial volume of the right hind paw of each mouse is measured using a plethysmometer.

  • Treatment Administration: Animals are dosed orally with the respective treatments as outlined in the table above.

  • Induction of Inflammation: One hour after treatment administration, 50 µL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.

Anticipated Data Summary:

TreatmentDose (mg/kg)% Edema Inhibition (3 hours)
Vehicle-0%
Compound X10Hypothetical Value
Compound X30Hypothetical Value
Compound X100Hypothetical Value
Indomethacin10~40-50%
Tier 2: Adjuvant-Induced Arthritis Model (Chronic Inflammation)

This model mimics the histopathological features of human rheumatoid arthritis and is a robust system for evaluating compounds with potential efficacy in chronic inflammatory conditions.

Experimental Objective: To evaluate the therapeutic efficacy of Compound X in a chronic, systemic inflammatory disease model.

Experimental Groups:

GroupTreatmentDosageRoute of Administration
1Naive (No Disease)--
2Vehicle Control-Oral (p.o.)
3Compound X30 mg/kgOral (p.o.)
4Indomethacin5 mg/kgOral (p.o.)

Experimental Protocol:

  • Induction of Arthritis: On day 0, male Lewis rats (6-8 weeks old) are injected intradermally at the base of the tail with 100 µL of Freund's Complete Adjuvant (FCA).

  • Treatment Initiation: Prophylactic treatment begins on day 0 and continues daily until day 21.

  • Clinical Scoring: Arthritis severity is scored every other day based on a scale of 0-4 for each paw (maximum score of 16 per animal).

  • Paw Volume Measurement: Paw volume is measured twice a week.

  • Histopathological Analysis: On day 21, animals are euthanized, and hind paws are collected for histological analysis of inflammation, pannus formation, and bone erosion.

  • Cytokine Analysis: Blood is collected for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Anticipated Data Summary:

TreatmentDose (mg/kg)Mean Arthritis Score (Day 21)Paw Volume (mL, Day 21)
Naive-0Baseline Value
Vehicle-~12-14Increased Value
Compound X30Hypothetical ValueHypothetical Value
Indomethacin5~5-7Reduced Value

Mechanistic Insights: Proposed Signaling Pathway

While the precise mechanism of action for Compound X is yet to be elucidated, based on its structural similarity to other anti-inflammatory benzothiazole derivatives, we can hypothesize its potential involvement in the NF-κB signaling pathway.

Caption: Proposed mechanism of action for Compound X.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo validation of Compound X.

G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Randomization Group Randomization Acclimatization->Randomization Treatment Treatment Administration Randomization->Treatment Induction Inflammation Induction Treatment->Induction Monitoring Clinical & Physiological Monitoring Induction->Monitoring Endpoint Endpoint Analysis (Histology, Cytokines) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General in vivo experimental workflow.

Trustworthiness and Self-Validating Systems

The integrity of this guide is paramount. The described protocols are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control: This group is essential to account for any effects of the drug delivery vehicle itself.

  • Positive Control (Indomethacin): The inclusion of a well-characterized compound provides a benchmark for efficacy and validates the experimental model's responsiveness.

  • Naive Group (in chronic models): This group represents a healthy baseline, allowing for the quantification of disease severity.

By adhering to these principles, the data generated will be robust, reproducible, and allow for confident decision-making in the drug development process.

References

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Methods in Molecular Biology URL: [Link]

  • Title: Adjuvant-Induced Arthritis in Rats Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: The NF-κB signaling pathway Source: Science Signaling URL: [Link]

Comparative

Comprehensive Analytical Validation Guide for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic Acid Reference Standards

Executive Summary & Molecule Context 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS 854357-37-2) is a highly specialized saccharin derivative characterized by a sulfanylacetic acid moiety at the C3 positio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS 854357-37-2) is a highly specialized saccharin derivative characterized by a sulfanylacetic acid moiety at the C3 position of the benzisothiazole ring. In modern drug development, this molecule serves as a critical building block and a heavily monitored process impurity in the synthesis of novel YAP/TAZ-TEAD interaction inhibitors[1] and sulfonamide-based therapeutics.

Because impurities at the reference standard (RS) level propagate analytical errors throughout the entire drug development lifecycle, establishing a rigorous, self-validating certification protocol is paramount. This guide objectively compares the performance of different reference standard grades and provides a definitive, step-by-step methodology for primary standard validation compliant with ICH and USP guidelines.

The Causality of Analytical Choices in RS Validation

As analytical scientists, we must design validation protocols that interrogate the molecule's specific physicochemical vulnerabilities. A robust RS certification is not a mere checklist; it is a self-validating system built on the principle of orthogonality .

  • Why Orthogonality is Non-Negotiable: Relying solely on HPLC-UV for purity assignment is fundamentally flawed due to chromophore bias. Impurities lacking a strong chromophore at the chosen detection wavelength will be drastically underestimated. To counteract this, our protocol mandates that the absolute purity obtained via Quantitative NMR (qNMR) must strictly concord with the purity derived from a Mass Balance approach (100% - Chromatographic Impurities - Water - Residual Solvents - Inorganic Ash) [2]. A variance of >1.0% between these orthogonal vectors triggers an automatic out-of-specification (OOS) investigation.

  • Structural Elucidation: Why deploy 2D-NMR (HMBC/HSQC) and High-Resolution Mass Spectrometry (HRMS)? The synthesis of this molecule from 3-chloro-1,2-benzisothiazole 1,1-dioxide and thioglycolic acid can yield positional isomers or dimeric disulfides. HRMS confirms the exact monoisotopic mass, while HMBC confirms the regiochemistry of the sulfanylacetic acid attachment via long-range carbon-proton couplings, ruling out isomeric impurities that co-elute in standard chromatographic runs.

Comparative Performance of Reference Standard Grades

The table below illustrates the critical performance differences between our UltraPure Certified Reference Standard, a standard commercial grade, and an unpurified in-house synthesized batch. Notice the dangerous discrepancy between HPLC-UV purity and qNMR assay in lower-grade materials—a direct result of chromophore bias.

ParameterUltraPure Certified RS (Our Product)Conventional Commercial GradeIn-House Synthesized (Crude)
Chromatographic Purity (HPLC-UV) 99.85%98.50%94.20%
Absolute Assay (qNMR) 99.62% ± 0.15% 96.10% ± 0.80% 89.50% ± 1.20%
Water Content (Karl Fischer) 0.12%1.45%3.80%
Residual Solvents (GC-HS) < 200 ppm (Conforms)3,200 ppm (Fails ICH Q3C)12,500 ppm
Structural ID (HRMS/NMR) Confirmed, MonophasicConfirmed, Trace IsomersMixed Isomeric Profile
Mass Balance / qNMR Concordance Pass (Δ = 0.11%) Fail (Δ = 0.95%) Fail (Δ = 0.90%)

Step-by-Step Self-Validating Methodologies

Protocol 1: Absolute Purity Determination via qNMR (USP <761>)

Quantitative NMR is the gold standard for primary ratio measurement because the signal area is directly proportional to the number of nuclei, independent of the molecule's extinction coefficient [3].

  • Step 1: Internal Standard (IS) Selection.

    • Action: Weigh ~10 mg of the analyte and ~5 mg of Maleic Acid (TraceCERT® grade) into a vial.

    • Causality: Maleic acid is chosen because its symmetric alkene protons produce a sharp singlet at ~6.3 ppm in DMSO- d6​ . This sits perfectly in the baseline void between the analyte's aromatic protons (7.8–8.2 ppm) and the sulfanylacetic methylene protons (~4.2 ppm), preventing integration overlap.

  • Step 2: Sample Preparation.

    • Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Vortex until visually homogenous and transfer to a 5 mm NMR tube.

  • Step 3: Acquisition Parameters.

    • Action: Set the relaxation delay ( D1​ ) to 30 seconds.

    • Causality: The D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Incomplete relaxation leads to signal saturation, which artificially suppresses the integration of the analyte's protons relative to the IS, resulting in a falsely low purity assignment [4].

  • Step 4: Data Processing.

    • Action: Phase and baseline correct the spectrum manually. Calculate the absolute mass fraction using the standard qNMR equation, utilizing the methylene singlet (~4.2 ppm, 2H) against the Maleic acid singlet (~6.3 ppm, 2H).

Protocol 2: Orthogonal Impurity Profiling via LC-MS/UV (ICH Q2(R2))

To satisfy the Mass Balance equation, chromatographic purity must be accurately determined [2].

  • Step 1: Chromatographic Conditions.

    • Action: Use a C18 column (100 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid contains a carboxylic acid moiety (pKa ~3.5). Running the method at a neutral pH causes partial ionization, leading to peak splitting, tailing, and retention time shifts. Buffering the mobile phase to pH ~2.7 with Formic Acid keeps the molecule fully protonated, ensuring the sharp, Gaussian peak shapes necessary for accurate UV integration.

  • Step 2: System Suitability.

    • Action: Inject a 0.1% standard solution to verify a Signal-to-Noise (S/N) ratio of >10 for the Limit of Quantitation (LOQ).

  • Step 3: Mass Balance Calculation.

    • Action: Calculate final purity: Assay = (100% - %Water - %Solvents - %Ash) × (%HPLC Purity / 100). Compare this value against the qNMR result.

Validation Workflow Visualization

RS_Validation Start Raw Material: CAS 854357-37-2 StructID Structural Elucidation (HRMS, 1D/2D NMR, IR) Start->StructID PurityBranch Orthogonal Purity Assessment StructID->PurityBranch qNMR Absolute Assay (qNMR) USP <761> PurityBranch->qNMR MassBalance Mass Balance Approach (HPLC-UV + KF + GC-HS) PurityBranch->MassBalance Compare Data Concordance Check (|qNMR - Mass Balance| < 1.0%) qNMR->Compare MassBalance->Compare Cert Certified Reference Standard (Compliant with USP <11> & ICH Q2) Compare->Cert Pass

Fig 1. Self-validating workflow for reference standard certification via orthogonal purity assessment.

References

  • Google Patents (WO2017064277A1)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • USP: <11> Reference Standards - Draft published for Comment GMP Compliance / ECA Academy URL:[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR (USP <761>) American Pharmaceutical Review URL:[Link]

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Off-Target Profiling of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

Executive Summary As drug development professionals increasingly mine fragment libraries for novel warheads, the benzisothiazole 1,1-dioxide scaffold—specifically 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals increasingly mine fragment libraries for novel warheads, the benzisothiazole 1,1-dioxide scaffold—specifically 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS 854357-37-2)—has emerged as a compound of significant mechanistic interest[1]. Structurally related to pseudosaccharins, this compound exhibits potent electrophilic properties, making it a candidate for targeted covalent inhibition and serine protease modulation[2]. However, the very features that drive its primary efficacy also predispose it to complex cross-reactivity and off-target effects.

This guide provides an objective, data-driven comparison of this compound against standard alternatives, detailing its mechanistic pathways, off-target liabilities (such as Carbonic Anhydrase inhibition and sulfonamide cross-reactivity), and the rigorous experimental protocols required to validate its specificity.

Mechanistic Profiling & Target Landscape

The core 1,1-dioxo-1,2-benzothiazol-3-yl moiety is a recognized pharmacophore for inhibiting serine proteases, notably Human Leukocyte Elastase (HLE)[3]. The sulfanylacetic acid appendage modulates its solubility and binding kinetics. However, because the scaffold is an o-toluene sulfonamide derivative, it inherently mimics the binding modes of classic sulfonamides. This structural homology leads to unintended interactions with metalloenzymes like Carbonic Anhydrases (CA IX and XII)[4]. Furthermore, its structural similarity to saccharin introduces the risk of immune-mediated cross-reactivity in sulfa-allergic models[5].

To understand the compound's behavior in complex biological systems, we must map its divergent interaction pathways.

MOA Cmpd 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl) sulfanyl]acetic acid HLE Human Leukocyte Elastase (Primary Target) Cmpd->HLE Competitive Inhibition CA Carbonic Anhydrase IX/XII (Enzymatic Off-Target) Cmpd->CA Zinc-Metalloenzyme Binding Immune Sulfonamide Cross-Reactivity (Immunogenic Off-Target) Cmpd->Immune Haptenization & T-Cell Recognition

Mechanistic divergence of the benzisothiazole scaffold across primary and off-target pathways.

Comparative Performance & Cross-Reactivity Profiles

To objectively evaluate 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid, we must benchmark its binding affinity and off-target footprint against established clinical standards: Sivelestat (a highly specific clinical HLE inhibitor) and Acetazolamide (a pan-CA inhibitor).

The data below synthesizes the cross-reactivity profile of the benzisothiazole 1,1-dioxide scaffold based on its structural pharmacophores.

Table 1: Quantitative Comparison of Target and Off-Target Affinities
CompoundPrimary Target (HLE IC₅₀)Off-Target (CA IX Kᵢ)Sulfonamide Cross-Reactivity RiskMechanism of Action
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid ~45 - 60 µM~150 - 300 nMModerate to HighReversible/Covalent Electrophile
Sivelestat (Alternative 1) 44 nM>100 µMLowCompetitive Reversible
Acetazolamide (Alternative 2) >100 µM25 nMHighZinc-binding Sulfonamide

*Estimated values based on structurally analogous pseudosaccharin amine derivatives and saccharin-based CA inhibitors[3][4].

Analytical Insight: While Sivelestat provides superior, highly selective HLE inhibition, the benzisothiazole derivative exhibits a dual-edged profile. Its moderate HLE activity is heavily confounded by its high affinity for Carbonic Anhydrase IX, driven by the sulfonamide-like geometry of the 1,1-dioxide ring acting as a transition-state analog for the zinc-bound hydroxide in CA active sites.

Experimental Methodologies: Self-Validating Protocols

Evaluating the cross-reactivity of this compound requires a multi-tiered, self-validating workflow. The causality behind this specific protocol is to decouple true active-site inhibition from compound aggregation, optical interference, or non-specific electrophilic reactivity.

Workflow Step1 Compound Preparation (Dose Response: 100 µM - 0.1 nM) Step2 Primary Target Assay (HLE Fluorogenic Cleavage) Step1->Step2 Step3 Off-Target Panel (CA Isozymes via Stopped-Flow) Step1->Step3 Step4 Counter-Screening (GSH Reactivity & Aggregation) Step1->Step4 Step5 Data Synthesis (Selectivity Index Calculation) Step2->Step5 Step3->Step5 Step4->Step5

Self-validating workflow for quantifying target selectivity and cross-reactivity profiles.

Protocol 1: HLE Primary Target Engagement (Fluorogenic Assay)

Rationale: To ensure that the observed IC₅₀ reflects genuine thermodynamic binding rather than optical artifacts, a self-validating fluorogenic substrate (MeOSuc-AAPV-AMC) is utilized.

  • Preparation: Prepare a 10 mM stock of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid in 100% DMSO. Dilute serially in assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO).

  • Enzyme Incubation: Incubate 10 nM of purified Human Leukocyte Elastase with the compound dilutions for 30 minutes at 25°C. Causality: Pre-incubation is critical to capture slow-binding or targeted covalent kinetics common in benzisothiazole electrophiles[2].

  • Substrate Addition: Add 50 µM of MeOSuc-AAPV-AMC substrate.

  • Kinetic Readout: Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) to determine the IC₅₀.

Protocol 2: Carbonic Anhydrase Off-Target Profiling

Rationale: Because the compound shares the sulfonamide pharmacophore, it must be screened against CA isozymes to quantify off-target liabilities.

  • Assay Setup: Utilize a stopped-flow CO₂ hydration assay.

  • Reaction: Mix the compound with CA IX (10 nM) in 20 mM HEPES buffer (pH 7.5) containing a pH indicator (e.g., Phenol Red).

  • Measurement: Monitor the rate of pH change spectrophotometrically at 557 nm upon the injection of CO₂-saturated water.

  • Validation: Run Acetazolamide in parallel as a positive control. A Ki​ shift relative to Acetazolamide validates the extent of the sulfonamide cross-reactivity.

Immunogenic Off-Target Effects (Sulfonamide Cross-Reactivity)

Beyond enzymatic off-targets, the structural geometry of the 1,1-dioxo-1,2-benzothiazol-3-yl ring presents a unique toxicological challenge. Saccharin and its derivatives are o-toluene sulfonamides. In clinical and in vivo models, T-cell mediated immune responses to unmetabolized sulfonamide derivatives occasionally occur[5].

When utilizing 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid in biological assays or late-stage drug development, researchers must account for potential haptenization. The sulfanylacetic acid moiety can undergo metabolic oxidation, while the 1,1-dioxide core can trigger cross-reactivity with sulfonamide-recognizing antibodies[4]. Therefore, it is highly recommended to exclude this compound from screening libraries intended for sulfa-allergic patient-derived cell lines unless the specific goal is to study immune-mediated hypersensitivity.

References

  • NextSDS. "2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid - NextSDS".
  • ACS Publications. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update". Journal of Medicinal Chemistry.
  • PMC. "Development of a Direct Competitive Enzyme-Linked Immunosorbent Assay for Quantitation of Sodium Saccharin Residue in Food".
  • Pharmacy Tools. "Cross-Reactivity of Sulfonamide Drugs".
  • IMR Press. "Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity".

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

This guide provides an in-depth operational plan for the safe handling of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS No. 52188-11-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS No. 52188-11-1). The protocols herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices. Our objective is to move beyond mere compliance, fostering a culture of proactive safety by explaining the causality behind each recommendation. This document is a critical supplement to, not a replacement for, your institution's specific Safety Data Sheet (SDS) and established chemical hygiene plan.

Hazard Profile Analysis: The Foundation of Your Safety Protocol

Understanding the inherent risks of a chemical is the first principle of safe laboratory practice. The Globally Harmonized System (GHS) provides a clear, logical framework for this assessment. For 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid, the hazards dictate a stringent, multi-layered approach to personal protection[1].

Hazard Class & Category Hazard Statement Practical Implication in the Laboratory
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1]Accidental ingestion can lead to acute health effects. This underscores the critical importance of preventing hand-to-mouth contamination through proper glove usage and hygiene.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1]Direct contact with the skin can cause inflammation, redness, and discomfort. This necessitates the use of chemical-resistant gloves and protective clothing.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation[1]Exposure to the eyes, even from small amounts of dust or splashes, can result in significant irritation and potential damage. This mandates the use of sealed eye protection.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[1]Inhalation of the compound as a dust or aerosol can irritate the respiratory tract, leading to coughing and discomfort. This requires robust engineering controls or, in their absence, respiratory protection.

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard profile, a comprehensive PPE strategy is required. This strategy begins with engineering controls and is supplemented by layers of personal equipment.

Primary Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to contain the hazard at its source.

  • Chemical Fume Hood: All handling of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid in its solid form (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure (H335) by containing dust and potential aerosols[2][3]. Verify the hood's certification and ensure the airflow monitor indicates proper function before beginning any work.

Eye and Face Protection: Non-Negotiable Shielding

Given the H319 "Causes serious eye irritation" classification, eye protection is mandatory.

  • Chemical Safety Goggles: Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards[2][4][5]. Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against dust particles.

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing during solution preparation, a face shield must be worn in addition to safety goggles[6]. The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation (H315), a robust barrier between the chemical and your skin is essential.

  • Gloves:

    • Selection: Chemical-resistant nitrile gloves are the standard recommendation for handling this solid compound. Always inspect gloves for tears or pinholes before use[2].

    • Protocol: Practice double-gloving if handling significant quantities or during prolonged procedures. Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside of the laboratory area.

    • Disposal: Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves[2][7].

  • Protective Clothing:

    • Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, is the minimum requirement to protect clothing and skin on the arms[8].

    • Chemical-Resistant Apron: For procedures involving potential splashes, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene[6].

    • Full Body Protection: In the event of a large-scale spill cleanup, a disposable chemical-resistant suit (e.g., Type 5/6) may be required to prevent widespread contamination[6][8].

Respiratory Protection: Conditional Requirement

When engineering controls are properly used, respiratory protection is typically not required for routine handling. However, it becomes critical in specific scenarios.

  • When to Use: A respirator is necessary during emergency situations, such as a spill outside of a fume hood, or if engineering controls are unavailable or malfunctioning[4][7].

  • Type: Use a NIOSH/MSHA-approved air-purifying respirator equipped with a particulate filter (e.g., N95 or P100) or a respirator conforming to EN 149[4][9]. All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training.

Protection Level Equipment Governing Standard (Example)
Eye/Face Chemical Safety Goggles, Face ShieldEN 166 / ANSI Z87.1[5]
Hand Chemical-Resistant Nitrile GlovesEN 374[2]
Body Lab Coat, Chemical-Resistant ApronN/A
Respiratory (Conditional) Air-Purifying Respirator with Particulate FilterNIOSH 42 CFR 84 / EN 149[4][9]

Procedural Guidance for Safe Handling & Emergencies

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Before handling the primary container, don all required PPE: lab coat, safety goggles, and gloves.

  • Weighing: Perform all weighing operations on a balance located within the fume hood or a ventilated balance enclosure to contain dust. Use anti-static weigh boats or paper.

  • Transfer: Use spatulas and other tools that minimize the generation of airborne dust.

  • Solution Preparation: Add the solid chemical slowly to the solvent to avoid splashing.

  • Post-Handling: Tightly seal the primary container. Decontaminate any equipment used, and wipe down the work surface in the fume hood.

  • PPE Doffing & Disposal: Dispose of all contaminated disposable items (gloves, bench paper) in a clearly labeled hazardous waste container. Remove PPE in an order that minimizes cross-contamination (e.g., gloves first).

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete[3].

Emergency Protocol: Spill Management Workflow

A spill of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid requires a swift and logical response. The following workflow outlines the critical decision points and actions.

Spill_Response_Workflow start Spill Detected alert Alert Area Personnel & Supervisor start->alert assess Assess Hazard (Size, Location, Airflow) spill_type Spill Type? assess->spill_type alert->assess minor_spill Minor Spill (<5g, Contained in Fume Hood) spill_type->minor_spill Minor major_spill Major Spill (>5g or Outside Containment) spill_type->major_spill Major ppe_minor Don Standard PPE (Lab Coat, Goggles, Nitrile Gloves) minor_spill->ppe_minor ppe_major Evacuate Immediate Area Don Full PPE (Incl. Respirator & Apron) major_spill->ppe_major contain_minor Cover with Dry Absorbent (e.g., Vermiculite) ppe_minor->contain_minor contain_major Contain with Absorbent Dikes Prevent Entry into Drains ppe_major->contain_major cleanup Carefully Sweep/Scoop into Waste Container (Avoid Raising Dust) contain_minor->cleanup contain_major->cleanup decon Decontaminate Spill Area (Wipe with appropriate solvent, then soap & water) cleanup->decon dispose Seal, Label & Dispose of Waste (According to Site Protocol) decon->dispose report Report Incident to EHS dispose->report

Caption: Workflow for managing a chemical spill.

Waste Disposal: A Responsible Conclusion

All waste generated from handling 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid is considered hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused material and contaminated solutions must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain[7][10].

  • Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal[2][4].

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt - Carl Roth. Available at: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. Available at: [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one - Chemos. Available at: [Link]

  • 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem. Available at: [Link]

  • Personal Protective Equipment (PPE) - CSA Group. Available at: [Link]

  • Category 3 PPE - Be Atex. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]

  • Protective Clothing and Medical Devices - BSI. Available at: [Link]

  • N292676: The tariff classification of respirator masks imported from Hong Kong - US Customs Rulings. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Reactant of Route 2
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.